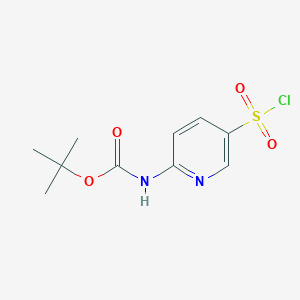
2-Boc-amino-pyridine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate is an organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorosulfonyl group, and a pyridinyl carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-chlorosulfonyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfinic acid derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-aryl carbamates.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate: This compound has a similar structure but contains a thiadiazole ring instead of a pyridine ring. It is used in similar applications but may exhibit different reactivity and selectivity.
Tert-butyl chlorosulfonylcarbamate: This compound lacks the pyridine ring and is used as a reagent in organic synthesis.
These comparisons highlight the unique structural features and reactivity of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H13ClN2O4S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
tert-butyl N-(5-chlorosulfonylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
InChI Key |
WQKHADFFXQBZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


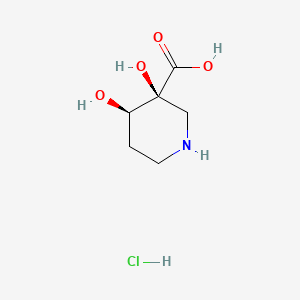
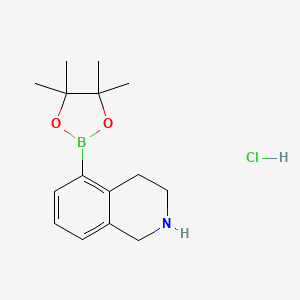

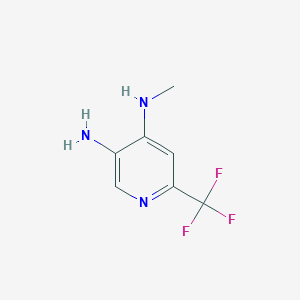
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
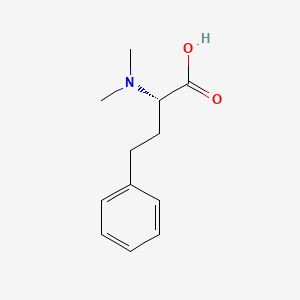
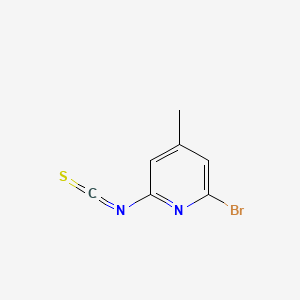
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
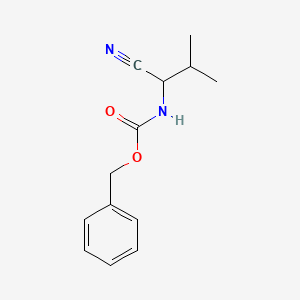
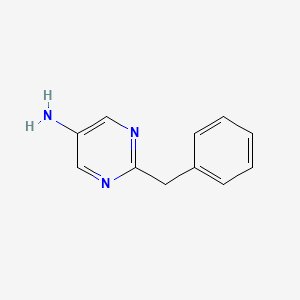
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
